

# In-Depth Spectroscopic Analysis of Peucedanol 7-O-glucoside: A Technical Guide

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## Compound of Interest

Compound Name: *Peucedanol 7-O-glucoside*

Cat. No.: *B1151975*

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This technical guide provides a detailed overview of the spectroscopic data for **Peucedanol 7-O-glucoside**, a coumarin glycoside with potential pharmacological applications. The information presented herein is essential for the identification, characterization, and further development of this natural product.

## Chemical Structure and Properties

**Peucedanol 7-O-glucoside** (CAS No: 65853-04-5) is a natural product that has been isolated from plants of the *Peucedanum* genus, such as *Peucedanum praeruptorum* and *Peucedanum japonicum*.<sup>[1]</sup> Its molecular formula is  $C_{20}H_{26}O_{10}$ , and it has a molecular weight of 426.41 g/mol.<sup>[1]</sup> The structure consists of a peucedanol aglycone linked to a glucose moiety at the 7-position.

## Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of **Peucedanol 7-O-glucoside**. While a comprehensive public repository containing all experimental spectra in one place is not readily available, the following sections compile the expected and reported data based on the analysis of related compounds and phytochemical studies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the  $^1\text{H}$  and  $^{13}\text{C}$  nuclei of **Peucedanol 7-O-glucoside**. These values are based on the known spectra of similar coumarin glycosides and the aglycone, peucedanol.

Table 1:  $^1\text{H}$ -NMR Spectral Data (Expected)

Position	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Peucedanol Moiety			
H-3	~ 6.20	d	9.5
H-4	~ 7.60	d	9.5
H-5	~ 7.30	s	
H-8	~ 6.80	s	
H-1'	~ 3.00	m	
H-2'	~ 3.80	m	
H-4'	~ 1.30	s	
H-5'	~ 1.25	s	
Glucose Moiety			
H-1''	~ 5.10	d	7.5
H-2''	~ 3.40	m	
H-3''	~ 3.45	m	
H-4''	~ 3.30	m	
H-5''	~ 3.50	m	
H-6''a	~ 3.90	dd	12.0, 2.0
H-6''b	~ 3.70	dd	12.0, 5.5

Table 2: <sup>13</sup>C-NMR Spectral Data (Expected)

Position	Expected Chemical Shift (δ, ppm)
Peucedanol Moiety	
C-2	~ 161.0
C-3	~ 113.0
C-4	~ 144.0
C-4a	~ 112.5
C-5	~ 128.0
C-6	~ 115.0
C-7	~ 162.0
C-8	~ 98.0
C-8a	~ 156.0
C-1'	~ 29.0
C-2'	~ 78.0
C-3'	~ 72.0
C-4'	~ 26.0
C-5'	~ 24.0
Glucose Moiety	
C-1"	~ 101.0
C-2"	~ 74.5
C-3"	~ 77.5
C-4"	~ 70.5
C-5"	~ 77.0
C-6"	~ 61.5

## Infrared (IR) Spectroscopy

The IR spectrum of **Peucedanol 7-O-glucoside** is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: IR Spectral Data (Expected)

Wavenumber (cm <sup>-1</sup> )	Functional Group
3400-3200	O-H (hydroxyl groups)
2970-2850	C-H (aliphatic)
1720-1700	C=O ( $\alpha,\beta$ -unsaturated lactone of coumarin)
1620-1600	C=C (aromatic and olefinic)
1270-1200	C-O (aryl ether)
1100-1000	C-O (alcohols and glycosidic bond)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Expected)

Ionization Mode	[M+H] <sup>+</sup> (m/z)	[M+Na] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
ESI	427.15	449.13	265.08 (aglycone, [M+H-162] <sup>+</sup> )

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Peucedanol 7-O-glucoside**, based on standard methods for natural product characterization.

## Isolation of Peucedanol 7-O-glucoside

A typical isolation procedure involves the extraction of the plant material (e.g., roots of *Peucedanum praeruptorum*) with a solvent such as methanol or ethanol. The crude extract is then subjected to a series of chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

## NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly methanol- $d_4$  ( $CD_3OD$ ) or dimethyl sulfoxide- $d_6$  ( $DMSO-d_6$ ). 1D ( $^1H$ ,  $^{13}C$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to fully elucidate the structure.

## Infrared (IR) Spectroscopy

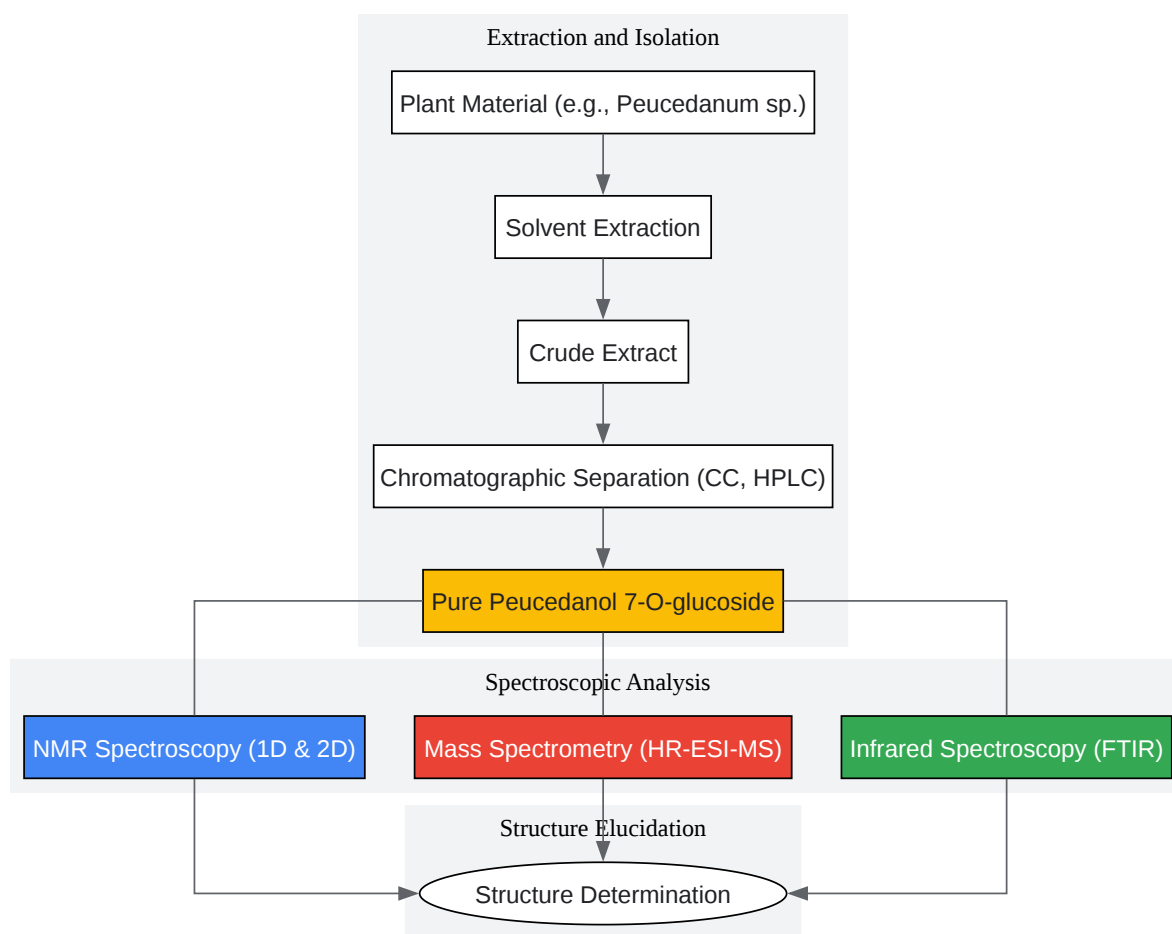
The IR spectrum is usually obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

## Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Peucedanol 7-O-glucoside**.



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General workflow for the isolation and spectroscopic analysis of natural products.

This guide provides a foundational understanding of the spectroscopic properties of **Peucedanol 7-O-glucoside**. For definitive identification and research purposes, it is

recommended to compare experimentally obtained data with that from a verified authentic standard.

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## References

- 1. Peucedanol 7-O-glucoside | Plants | 65853-04-5 | Invivochem [[invivochem.com](https://www.invivochem.com)]
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